molecular formula C7H7BrO2 B1221611 4-Bromo-2-methoxyphenol CAS No. 7368-78-7

4-Bromo-2-methoxyphenol

Cat. No. B1221611
CAS RN: 7368-78-7
M. Wt: 203.03 g/mol
InChI Key: WHSIIJQOEGXWSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-2-methoxyphenol and its derivatives are synthesized through various methods. For instance, the synthesis of related compounds involves spectroscopic, XRD, and DFT approaches to understand their chemical activity and molecular structure (Demircioğlu et al., 2019). Another approach involves oxidative bromination at low temperatures to achieve high yields (Ren Qun-xiang, 2004).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxyphenol derivatives has been extensively studied using X-ray diffraction, spectroscopic methods, and DFT calculations. These studies reveal important aspects of their molecular geometry, intra and intermolecular interactions (Albayrak et al., 2011; Yıldırım et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and potential interactions of 4-Bromo-2-methoxyphenol with other molecules, such as DNA bases, have been investigated using various computational methods. These studies help in understanding the compound's behavior in biological systems and its potential applications (Demircioğlu et al., 2019).

Physical Properties Analysis

Investigations into the physical properties of 4-Bromo-2-methoxyphenol derivatives, such as their thermodynamic properties, vapor pressure, and spectroscopic characteristics, provide valuable data for their potential applications. These properties are studied using calorimetry, thermochemistry, and quantum-chemical calculations (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-methoxyphenol, including its reactivity, tautomerism, and interactions with metal ions, are explored through computational studies. These analyses provide insights into the compound's stability, electronic structure, and potential as a ligand in metal complexes (Tanak, 2019).

Scientific Research Applications

  • Organic Synthesis

    • 4-Bromo-2-methoxyphenol is an important organic intermediate (building block) to synthesize substituted phenzyl products .
  • Pharmaceuticals

    • 4-Bromo-2-methoxyphenol is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Agrochemicals

    • 4-Bromo-2-methoxyphenol is used as an intermediate in the synthesis of various agrochemicals .
  • Dyestuff

    • 4-Bromo-2-methoxyphenol is used as an intermediate in the synthesis of various dyestuffs .
  • Synthesis of Polyfunctionalized Bicyclic Systems

    • 4-Bromo-2-methoxyphenol can be used for the synthesis of polyfunctionalized bicyclic systems .
    • The method involves the Diels–Alder reaction of 4-halogenated masked o-benzoquinones with electron-rich dienophiles . This method demonstrates the synthesis of polyfunctionalized bicyclic systems from relatively less reactive dienophiles and stable 4-halo MOBs .
    • The outcome is the successful synthesis of highly functionalized halogen substituted bicylclo [2.2.2]octenones .
  • Synthesis of Bosutinib

    • 4-Bromo-2-methoxyphenol is used in the synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, which is a key intermediate to Bosutinib .
    • The method involves a series of chemical processes including Friedel-Crafts reaction, alkylation, bromination, cyano substitution, and so on .
    • The outcome is the successful synthesis of Bosutinib, an adenosine triphosphate (ATP)-competitive Bcr-Abltyrosine-kinase inhibitor with an additional inhibitory effect on SRc family kinases for use in the treatment of cancer .
  • Synthesis of Novel Scyphostatin Analogues

    • 4-Bromo-2-methoxyphenol can be used for the synthesis of novel scyphostatin analogues .
    • The method involves oxidation using iodosobenzene diacetate in the presence of methanol to give rise to bromocyclohexa-2,4-dienone in excellent yield . Bromocyclohexa-2,4-dienone was immediately subjected to epoxidation under conditions to give the intermediate in an excellent 81% yield .
    • The outcome is the successful synthesis of novel scyphostatin analogues .
  • Synthesis of Polyfunctionalized Bicyclic Systems

    • 4-Bromo-2-methoxyphenol can be used for the synthesis of polyfunctionalized bicyclic systems .
    • The method involves the Diels–Alder reaction of 4-halogenated masked o-benzoquinones with electron-rich dienophiles . This method demonstrates the synthesis of polyfunctionalized bicyclic systems from relatively less reactive dienophiles and stable 4-halo MOBs .
    • The outcome is the successful synthesis of highly functionalized halogen substituted bicylclo [2.2.2]octenones .

Safety And Hazards

4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to 4-Bromo-2-methoxyphenol. For example, one paper discusses the use of 4-Bromo-2-methoxyphenol in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .

properties

IUPAC Name

4-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIIJQOEGXWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294267
Record name 4-Bromo-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxyphenol

CAS RN

7368-78-7
Record name 7368-78-7
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Record name 4-Bromo-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxyphenol
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Synthesis routes and methods

Procedure details

A suspension of (20.7 g, 47.9 mmol, 1.0 eq) bis(2-methoxy-5-bromophenyl)carbonate in 250 ml methanol and 60 ml (120 mmol, 2.5 eq) of 2N NaOH was refluxed for 2 hours. The reaction mixture was cooled to room temperature, concentrated to a volume of ca 100 ml, and poured into 1 L of H2O. The pH was adjusted to 2 using 1N HCl. The acidic mixture was transferred to a separatory funnel, and extracted three times with ether. The ether extracts were combined and washed once with H2O, once with brine, and then dried over anhydrous sodium sulfate. Filtration, concentration and drying afforded 19.0 g of a white solid, which was recrystallized from petroleum ether to yield 17.63 g, 91% yield, of white prisms.
Name
bis(2-methoxy-5-bromophenyl)carbonate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
M Schmittel, G Morbach, WA Schenk… - Journal of Chemical …, 2005 - Springer
… 4-Bromo-2-methoxyphenol was converted into the trimethylsilylalkynyl-substituted compound 1 using Sonogashira coupling conditions.After the removal of the trimethylsilyl group by …
Number of citations: 6 link.springer.com
I Parveen, MD Threadgill - Journal of Labelled Compounds and …, 2000 - Wiley Online Library
… on an O-protected 4-bromo-2-methoxyphenol and quench with a formamide isotopomer. In preliminary optimisation experiments, 4-bromo-2-methoxyphenol 2 was protected as its …
A Sequeiros, L Serrano, J Labidi - Journal of Chemical …, 2016 - Wiley Online Library
… Also a new calibration curve was made using pure compounds 4-bromo-2-methoxyphenol (Sigma-Aldrich) and 4-bromo-2,6-dimethoxyphenol (Molport). The final mass of each …
Number of citations: 8 onlinelibrary.wiley.com
H Firouzabadi, N Iranpoor, K Amani - Journal of Molecular Catalysis A …, 2003 - Elsevier
Regioselective and high-yielding bromination of aromatic compounds especially phenols is an important protocol from different point of views. In this article, we have reported …
Number of citations: 38 www.sciencedirect.com
H Ma, T Li, S Wu, X Zhang - Bioresource technology, 2020 - Elsevier
… yield of 4-nitro-2-methoxyphenol, 4-bromo-2-methoxyphenol, 4-chloro-2-methoxyphenol, 2-… as 4-nitro-2-methoxyphenol < 4-bromo-2-methoxyphenol < 4-chloro-2-methoxyphenol < 2-…
Number of citations: 25 www.sciencedirect.com
W Cui, KY Du, YX Ling, CJ Yang - Journal of Plant Pathology, 2021 - Springer
… But the toxicity of 4-bromo-2-methoxyphenol and 2-methoxy-5-nitrophenol against F. graminearum was 2.5 and 1.5 times than that of eugenol, respectively. Therefore, it was speculated …
Number of citations: 6 link.springer.com
D MartináJames - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… Flash column chromatography [silica; hexane-ethyl acetate (4 : l)] yielded 4-bromo-2-methoxyphenol (0.249 g, 87%) and 6-bromo-2-methoxypheno1 (0.010 g, 4%). (NB. The …
Number of citations: 36 pubs.rsc.org
S Ane, S Luis, L Jalel - researchgate.net
… Also a new calibration curve was done using pure compounds 4bromo-2-methoxyphenol (Sigma-Aldrich) and 4-bromo-2,6-dimethoxyphenol (Molport). The final mass of each …
Number of citations: 2 www.researchgate.net
A Schoenberg, RF Heck - Journal of the American Chemical …, 1974 - ACS Publications
Aryl, heterocyclic, and vinylic halides react under about 1200 psi of 1: 1 carbon monoxide-hydrogen in the presence of a basic tertiary amine and a dihalobis (triphenylphosphine) …
Number of citations: 405 pubs.acs.org
CH Weizmann, L Haskelberg - The Journal of Organic Chemistry, 1944 - ACS Publications
… As a matter of fact, acetylguaiaeol or its carbonate, on monobromination, gives 5-bromo-; free guaiacol, however, gives 4-bromo-2-methoxyphenol. Analogous observations have been …
Number of citations: 3 pubs.acs.org

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